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InChI=1S/C24H28N6O3S/c1-17-13-19-15-21(7-8-22(19)27-17)33-23-9-10-25-24(29-23)28-20-6-4-5-18(14-20)16-34(31,32)26-11-12-30(2)3/h4-10,13-15,26-27H,11-12,16H2,1-3H3,(H,25,28,29)
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Sulfatinib is a multi-kinase inhibitor. It inhibits the receptor tyrosine kinases VEGFR1, VEGFR2, VEGFR3, FGFR1, colony stimulating factor 1 receptor (CSF1R), tropomyosin-related kinase B (TrkB), and FMS-related tyrosine kinase 3 (FLT3; IC50s = 2, 24, 1, 15, 4, 41, and 67 nM, respectively). It is selective for these kinases over a panel of 278 kinases (IC50s = >150 nM for all).
Sulfatinib, also known as surufatinib, is an orally bioavailable, small molecule inhibitor of vascular endothelial growth factor receptors (VEGFR) 1, 2, and 3, and the fibroblast growth factor receptor type 1 (FGFR1), with potential antineoplastic and anti-angiogenic activities. Upon oral administration, sulfatinib binds to and inhibits VEGFRs and FGFR1 thereby inhibiting VEGFR- and FGFR1-mediated signal transduction pathways. This leads to a reduction of angiogenesis and tumor cell proliferat...